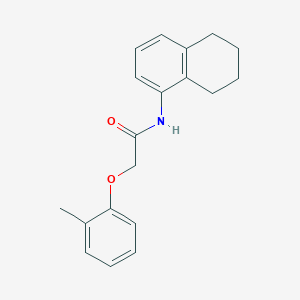![molecular formula C16H13ClN4OS B5887872 [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone](/img/structure/B5887872.png)
[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol is 344.0498599 g/mol and the complexity rating of the compound is 485. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone are enzymes involved in bacterial cell wall synthesis and protein synthesis. These targets are crucial for bacterial growth and replication, making them effective points of intervention for antimicrobial activity .
Mode of Action
This compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their function. This binding disrupts the normal enzymatic activity, leading to the inhibition of cell wall synthesis and protein production. The result is a bacteriostatic effect, preventing the bacteria from growing and multiplying .
Biochemical Pathways
The inhibition of cell wall synthesis affects the peptidoglycan layer, which is essential for bacterial cell integrity. Disruption in protein synthesis affects various cellular processes, including metabolism and replication. These combined effects lead to the weakening of the bacterial cell structure and function, ultimately causing cell death .
Pharmacokinetics
The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability and efficacy. It is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure that the compound reaches effective concentrations at the site of infection .
Result of Action
At the molecular level, the compound’s action results in the inhibition of critical bacterial enzymes, leading to the disruption of cell wall synthesis and protein production. At the cellular level, this causes bacterial cell lysis and death, effectively reducing the bacterial load and aiding in the resolution of the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its structure. Additionally, interactions with other medications or compounds can affect its bioavailability and therapeutic effectiveness .
特性
IUPAC Name |
[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)14(22)21-15(19-20-16(21)23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOPWVMOVQLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=S)N2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324008 |
Source


|
| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713112-97-1 |
Source


|
| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
![Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5887796.png)




![2-({(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5887837.png)


![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![N-[2-(4-methoxyphenyl)ethyl]adamantan-2-amine](/img/structure/B5887868.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

